molecular formula C9H10ClN5OS2 B5275238 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5275238
M. Wt: 303.8 g/mol
InChI Key: ZRHRWTCCGZMUCW-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization. The pyrazole ring can be synthesized via the reaction of hydrazine with a β-diketone. The final step involves the coupling of the thiadiazole and pyrazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, reagents, and catalysts would be optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The thiadiazole and pyrazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
  • 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide

Uniqueness

4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both thiadiazole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5OS2/c1-3-17-9-14-13-8(18-9)12-7(16)6-5(10)4-11-15(6)2/h4H,3H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHRWTCCGZMUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=NN2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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